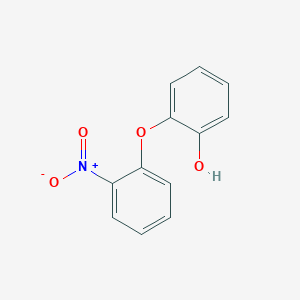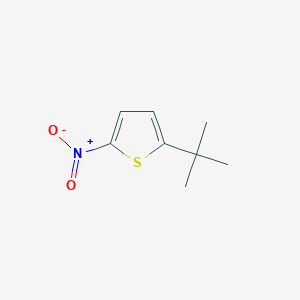
Thiophene, 2-(1,1-dimethylethyl)-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiophene, 2-(1,1-dimethylethyl)-5-nitro- is an organic compound with the molecular formula C8H11NO2S It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a nitro group (-NO2) at the 5-position and a tert-butyl group (1,1-dimethylethyl) at the 2-position of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene, 2-(1,1-dimethylethyl)-5-nitro- typically involves the nitration of 2-(1,1-dimethylethyl)thiophene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
Thiophene, 2-(1,1-dimethylethyl)-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the nitro group.
Substitution: Electrophilic reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
Thiophene, 2-(1,1-dimethylethyl)-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
作用機序
The mechanism of action of thiophene, 2-(1,1-dimethylethyl)-5-nitro- involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.
類似化合物との比較
Similar Compounds
Thiophene, 2-(1,1-dimethylethyl)-: Lacks the nitro group, making it less reactive in redox reactions.
Thiophene, 2-(1,1-dimethylethyl)-5-fluoro-: Contains a fluorine atom instead of a nitro group, altering its electronic properties and reactivity.
Thiophene, 2-(1,1-dimethylethyl)-5-chloro-:
Uniqueness
Thiophene, 2-(1,1-dimethylethyl)-5-nitro- is unique due to the presence of both a bulky tert-butyl group and a reactive nitro group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
57021-46-2 |
|---|---|
分子式 |
C8H11NO2S |
分子量 |
185.25 g/mol |
IUPAC名 |
2-tert-butyl-5-nitrothiophene |
InChI |
InChI=1S/C8H11NO2S/c1-8(2,3)6-4-5-7(12-6)9(10)11/h4-5H,1-3H3 |
InChIキー |
AGTJGQQRPFFRMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(S1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


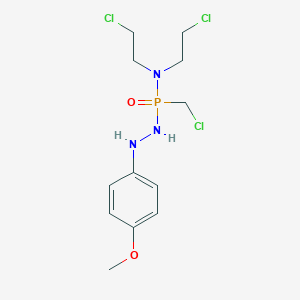
![Naphthalene, 1-[(2-methoxyphenyl)methyl]-](/img/structure/B14633622.png)

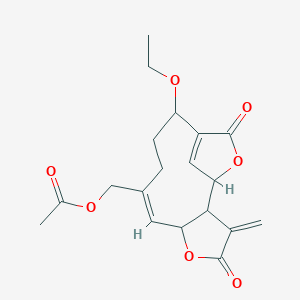
![2-Hydroxy-4-mercapto-6-[2-naphthylthio]quinazoline](/img/structure/B14633638.png)
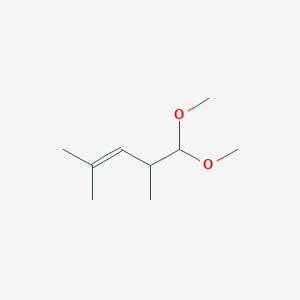
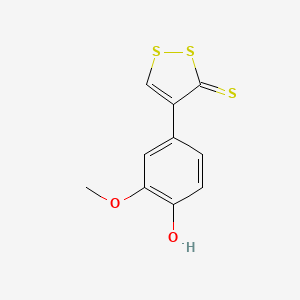
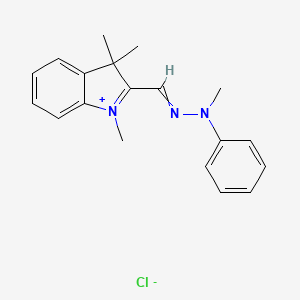
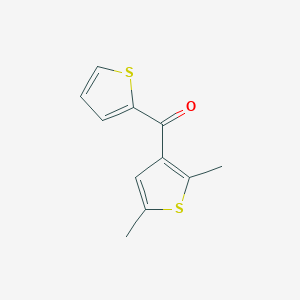
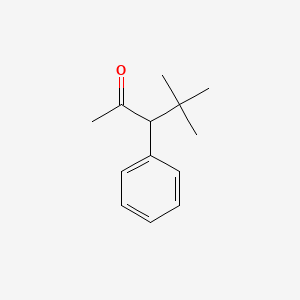
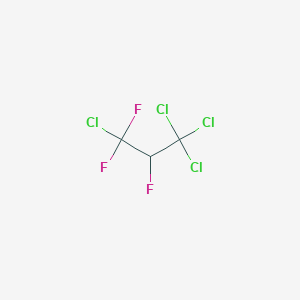
![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
